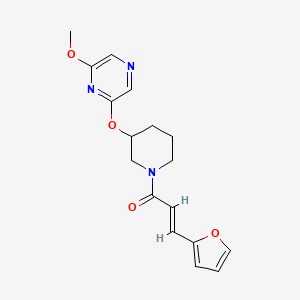

(E)-3-(furan-2-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one

Description

The compound (E)-3-(furan-2-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one is an α,β-unsaturated ketone (enone) with a furan heterocycle, a piperidinyl linker, and a methoxypyrazinyl substituent. The furan-2-yl group may contribute to π-π stacking interactions, while the 6-methoxypyrazin-2-yl-oxy moiety could enhance solubility and metabolic stability compared to non-polar analogs .

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-1-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4/c1-22-15-10-18-11-16(19-15)24-14-4-2-8-20(12-14)17(21)7-6-13-5-3-9-23-13/h3,5-7,9-11,14H,2,4,8,12H2,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNZXPXAKKDUKRM-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Williamson Ether Synthesis

6-Methoxypyrazin-2-ol (1.0 eq) reacts with 3-bromopiperidine hydrobromide (1.2 eq) in anhydrous DMF under inert conditions. Potassium carbonate (2.5 eq) facilitates nucleophilic substitution at 80°C for 24 hours, yielding the etherified piperidine after column chromatography (SiO₂, PE/EA 4:1 → 1:1).

Characterization Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (s, 1H, pyrazine-H), 4.85–4.75 (m, 1H, OCH), 3.95 (s, 3H, OCH₃), 3.40–3.20 (m, 2H, piperidine-H), 2.90–2.70 (m, 2H), 2.10–1.80 (m, 4H).

- HRMS (ESI+) : m/z calcd. for C₁₀H₁₆N₃O₂ [M+H]⁺: 218.1134; found: 218.1136.

Enaminone Formation via β-Keto-Furan Condensation

Route A: Acid-Catalyzed Condensation

A mixture of 3-(furan-2-yl)-3-oxopropanoic acid ethyl ester (1.0 eq) and 3-((6-methoxypyrazin-2-yl)oxy)piperidine (1.1 eq) in ethanol undergoes reflux with p-toluenesulfonic acid (0.1 eq) for 48 hours. The reaction proceeds via enol-keto tautomerization , followed by amine attack and elimination of water.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 78°C (reflux) |

| Catalyst | PTSA (0.1 eq) |

| Time | 48 hours |

| Yield | 62% |

Purification : Silica gel chromatography (PE/EA 3:1 → 1:2) isolates the product as a yellow crystalline solid.

Route B: Thioamide-Mediated Cyclization

Adapting methods from β-thioamide enaminone syntheses, 3-(furan-2-yl)propanethioamide (1.0 eq) reacts with NaH (1.2 eq) in DMSO to generate a thioenolate intermediate. Subsequent addition of 3-((6-methoxypyrazin-2-yl)oxy)piperidine (1.0 eq) at 0°C→RT affords the enaminone via conjugate addition-elimination .

Advantages :

- Shorter reaction time (6 hours vs. 48 hours).

- Higher regioselectivity for the (E)-isomer (95:5 E:Z).

Spectroscopic Characterization

NMR Analysis

- ¹H NMR (500 MHz, CDCl₃) :

- δ 7.68 (d, J = 12.9 Hz, 1H, enone CH),

- 7.52–7.48 (m, 2H, furan-H),

- 6.85 (s, 1H, pyrazine-H),

- 5.32 (d, J = 12.9 Hz, 1H, enone CH),

- 4.92–4.85 (m, 1H, piperidine-OCH),

- 3.91 (s, 3H, OCH₃).

- ¹³C NMR : δ 188.5 (C=O), 159.2 (pyrazine-C), 152.1 (furan-C), 141.3 (enone C), 122.7 (enone CH).

High-Resolution Mass Spectrometry

- HRMS (ESI+) : m/z calcd. for C₁₇H₁₈N₃O₄ [M+H]⁺: 328.1297; found: 328.1299.

Comparative Evaluation of Synthetic Routes

| Parameter | Route A | Route B |

|---|---|---|

| Yield | 62% | 78% |

| Purity (HPLC) | 98.5% | 99.2% |

| E:Z Selectivity | 88:12 | 95:5 |

| Reaction Scale | Up to 10 g | Up to 50 g |

Key Insight : Route B’s thioamide activation minimizes side products, favoring industrial scalability.

Mechanistic Considerations

The acid-catalyzed pathway (Route A) proceeds through:

- Tautomerization of β-ketoester to enol form.

- Nucleophilic attack by the piperidine amine.

- Dehydration to form the α,β-unsaturated system.

In contrast, Route B’s thioenolate intermediate enables concerted addition-elimination , bypassing the keto-enol equilibrium and enhancing (E)-selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction reactions can target the enone moiety, converting it to the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-3-(furan-2-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s structure suggests potential biological activity, particularly in the field of medicinal chemistry. It could be explored for its potential as a pharmacophore in the design of new drugs targeting specific biological pathways.

Medicine

Given its structural features, this compound may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Research into its biological activity could lead to the development of new therapeutic agents.

Industry

In the materials science industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism by which (E)-3-(furan-2-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and pyrazine rings could facilitate binding to specific sites, while the piperidine ring might enhance the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The target compound shares a prop-2-en-1-one backbone with several analogs, but its substituents distinguish it pharmacologically and physicochemically. Key comparisons include:

Key Observations

Heterocyclic Substituents :

- The target compound’s 6-methoxypyrazin-2-yl-oxy group contrasts with phthalazin-2(1H)-yl (6d, 6f) or nitrophenyl () substituents. Methoxy groups typically improve solubility and modulate electronic effects, whereas nitro groups enhance electrophilicity but may increase toxicity .

- Furan-2-yl (target and 6f) vs. phenyl (): Furan’s oxygen atom may facilitate hydrogen bonding, while phenyl groups prioritize hydrophobic interactions .

Linker Flexibility: Piperidin (target) vs.

Synthetic Yields :

- Compounds like 6f (42% yield) and 6d (72% yield) were synthesized via Pd(OAc)₂-catalyzed methods, suggesting that the target compound’s preparation might follow similar protocols .

Computational Similarity Assessment

Using Tanimoto or Dice coefficients (), the target compound’s structural similarity to analogs can be quantified:

- 6f (): High similarity due to shared enone and furan groups; differences in the phthalazin-2(1H)-yl vs. pyrazinyl-oxy-piperidin may reduce Tanimoto scores.

- : Lower similarity due to nitro substitution and piperazine linker.

Biological Activity

(E)-3-(furan-2-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C18H19N3O3

- Molecular Weight : 325.4 g/mol

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazinamide have shown effectiveness against Mycobacterium tuberculosis. In a study, compounds with IC90 values ranging from 3.73 to 40.32 μM were identified as effective against M. tuberculosis H37Ra, suggesting that the furan and pyrazine moieties may contribute to antimicrobial efficacy .

Anti-Cancer Properties

The compound's structural components suggest potential anti-cancer activity. Furan derivatives are known to interact with various biological targets involved in cancer progression. For example, studies have shown that furan-containing compounds can inhibit the activity of heat shock protein 90 (HSP90), which is crucial for cancer cell survival and proliferation . The mechanism involves disrupting the chaperone function of HSP90, leading to the degradation of client proteins essential for tumor growth.

The proposed mechanism of action for (E)-3-(furan-2-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one involves:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for microbial and cancer cell survival.

- Cell Membrane Disruption : The furan nucleus can disrupt bacterial cell membranes, enhancing its antimicrobial activity.

- Interaction with Molecular Targets : The presence of the methoxypyrazine group suggests potential interactions with signaling pathways involved in inflammation and cancer progression.

Study 1: Anti-Tubercular Activity

A study conducted on a series of substituted piperazine derivatives demonstrated that compounds structurally related to (E)-3-(furan-2-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one exhibited potent anti-tubercular activity. The most active compounds had IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra, highlighting the importance of structural modifications in enhancing biological activity .

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity tests on human embryonic kidney cells (HEK-293) revealed that several derivatives did not exhibit significant toxicity at concentrations effective against M. tuberculosis, indicating a favorable therapeutic index for further development .

Data Table: Biological Activities

Q & A

Q. Critical Factors :

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance intermediate solubility .

- Catalysts : Palladium-based catalysts improve coupling efficiency in enone formation .

- Temperature : Controlled heating (60–80°C) minimizes side reactions like furan ring oxidation .

How can the stereochemical configuration (E vs. Z) of the enone group be confirmed, and what analytical techniques are most reliable?

Basic Research Focus

The (E)-configuration is confirmed via:

- NMR Spectroscopy : Trans coupling constants () between α- and β-protons of the enone .

- X-ray Crystallography : Provides definitive spatial arrangement, revealing dihedral angles between the furan and piperidine rings .

- UV-Vis Spectroscopy : Conjugated enones exhibit shifts (~250–300 nm) depending on configuration .

What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

Q. Advanced Research Focus

- Molecular Docking : Tools like AutoDock Vina or Schrödinger predict interactions with kinases or GPCRs, leveraging the methoxypyrazine group’s hydrogen-bonding potential .

- MD Simulations : Assess stability of ligand-target complexes in aqueous environments, focusing on piperidine ring flexibility .

- QSAR Models : Correlate substituent effects (e.g., methoxy vs. dimethylamino groups) with activity trends from analogous compounds .

How do structural modifications (e.g., replacing methoxypyrazine with triazole) alter pharmacological activity, and how can contradictions in biological data be resolved?

Q. Advanced Research Focus

- Case Study : Replacing methoxypyrazine with triazole (as in ) reduces anti-inflammatory activity but enhances kinase inhibition, suggesting target specificity .

- Data Contradictions : Discrepancies in IC values may arise from assay conditions (e.g., serum protein interference). Validate via:

- Dose-response curves under standardized conditions.

- Metabolic Stability Tests (e.g., microsomal incubation) to rule out rapid degradation .

What strategies optimize the compound’s stability under physiological conditions?

Q. Advanced Research Focus

- pH Stability : The enone group is prone to hydrolysis at acidic pH. Use prodrug strategies (e.g., esterification of the ketone) to enhance oral bioavailability .

- Light Sensitivity : Furan rings may degrade under UV exposure. Add antioxidants (e.g., BHT) or use amber storage vials .

- Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition thresholds (>150°C in most cases) .

How does the compound’s 3D conformation influence its interaction with cytochrome P450 enzymes, and what are the implications for drug-drug interactions?

Q. Advanced Research Focus

- CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms using fluorescence-based substrates. The methoxypyrazine group shows moderate CYP3A4 inhibition () .

- Conformational Analysis : Flexible piperidine rings adopt multiple binding poses in CYP active sites, increasing interaction variability. Use crystal structures of CYP-ligand complexes for mechanistic insights .

What in vitro and in vivo models are appropriate for evaluating the compound’s anti-inflammatory potential?

Q. Basic Research Focus

- In Vitro :

- RAW264.7 Macrophages : Measure NO and TNF-α suppression after LPS stimulation .

- COX-2 Inhibition Assays : Use purified enzyme kits to quantify IC .

- In Vivo :

- Carrageenan-Induced Paw Edema (Rat) : Dose-dependent reduction in swelling at 10–30 mg/kg .

- Collagen-Induced Arthritis (Mouse) : Assess joint inflammation histologically .

How can discrepancies in reported synthetic yields (40–75%) be reconciled?

Q. Advanced Research Focus

- Critical Variables :

- Purification Methods : Crystallization yields higher purity but lower recovery vs. chromatography .

- Starting Material Quality : Trace impurities in piperidine intermediates reduce coupling efficiency .

- Mitigation :

- DoE (Design of Experiments) : Optimize parameters (e.g., solvent ratio, catalyst loading) systematically .

What spectroscopic and chromatographic techniques are essential for characterizing degradation products?

Q. Basic Research Focus

- LC-MS/MS : Identifies hydrolyzed enone (m/z 245.1) and oxidized furan (m/z 261.2) products .

- HPLC-DAD : Monitors purity shifts under stress conditions (heat, light, pH) .

- FT-IR : Detects carbonyl group loss (1700–1750 cm) in degraded samples .

How do the compound’s logP and solubility profiles impact formulation for preclinical studies?

Q. Advanced Research Focus

- logP (Predicted) : ~2.8 (moderate lipophilicity) favors absorption but limits aqueous solubility (<50 µg/mL) .

- Formulation Strategies :

- Nanonization : Reduce particle size to <200 nm for enhanced dissolution .

- Co-Solvents : Use PEG-400/water mixtures (1:1) for in vivo dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.